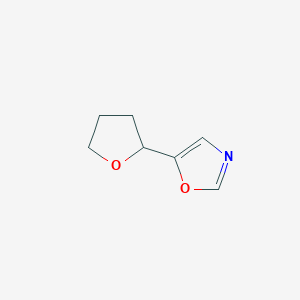
5-(Oxolan-2-yl)-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Oxolan-2-yl)-1,3-oxazole is a heterocyclic compound that features both oxazole and tetrahydrofuran (oxolane) rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Oxolan-2-yl)-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-1,3-oxazole with tetrahydrofuran in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
For industrial-scale production, the synthesis may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents may also be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(Oxolan-2-yl)-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert oxazole rings into more saturated forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Formation of saturated heterocycles.
Substitution: Formation of various substituted oxazole derivatives.
Scientific Research Applications
5-(Oxolan-2-yl)-1,3-oxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(Oxolan-2-yl)-1,3-oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. The tetrahydrofuran ring adds to the compound’s overall stability and solubility, enhancing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-amine: Another heterocyclic compound with similar structural features but different reactivity and applications.
Bromodeoxyuridine: A synthetic nucleoside analogue with a similar oxolane ring but used primarily in biological studies.
Uniqueness
5-(Oxolan-2-yl)-1,3-oxazole is unique due to the combination of the oxazole and tetrahydrofuran rings, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C7H9NO2 |
|---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
5-(oxolan-2-yl)-1,3-oxazole |
InChI |
InChI=1S/C7H9NO2/c1-2-6(9-3-1)7-4-8-5-10-7/h4-6H,1-3H2 |
InChI Key |
ZLHXCXLICFKGCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=CN=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-[(2,4-dichlorophenyl)methyl]-5-(methylamino)benzamide](/img/structure/B15308469.png)


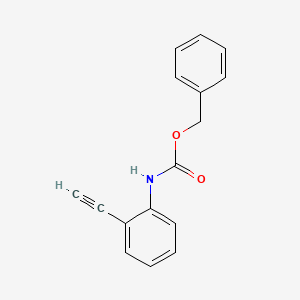
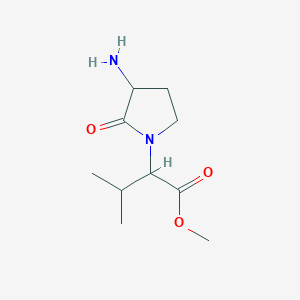
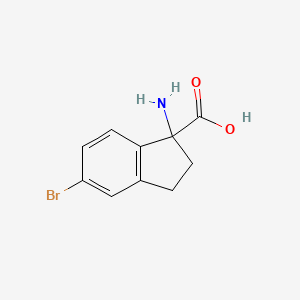

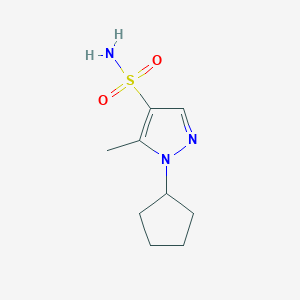
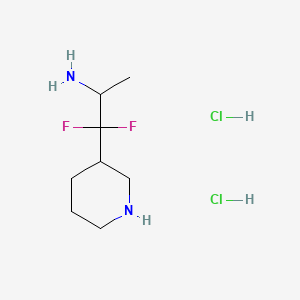

![2-{7-Oxaspiro[3.5]nonan-6-yl}acetic acid](/img/structure/B15308537.png)
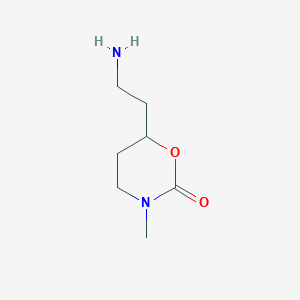
![Methyl[2-(oxetan-2-yl)ethyl]amine](/img/structure/B15308555.png)
